3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Description
3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C22H20Cl2N2OS and its molecular weight is 431.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0673398 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2,4-dichlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione , often referred to as DCDMT , belongs to a class of diazaspiro compounds that have garnered attention for their potential biological activities, particularly in the context of anticancer and anti-inflammatory effects. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with DCDMT.
Synthesis
DCDMT can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The general synthetic route includes:
- Formation of the Spiro Compound : The initial step involves the formation of the spiro structure through cyclization reactions.
- Thionation : The introduction of the thione functionality is achieved via thionation methods, which enhance the compound's biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Anticancer Activity
DCDMT has shown promising results in various studies as an anticancer agent. In vitro assays have demonstrated that DCDMT exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : DCDMT triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Cell Proliferation : Studies have shown that DCDMT significantly reduces cell viability in a dose-dependent manner.
Anti-inflammatory Activity
In addition to its anticancer properties, DCDMT has been evaluated for its anti-inflammatory effects. Research indicates that DCDMT can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Mechanism of Action : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways, which are critical in regulating inflammatory responses.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of DCDMT with various biological targets, including:
- DNA Topoisomerase II : DCDMT binds effectively to DNA Topoisomerase II, suggesting a potential mechanism for its anticancer activity.
- Inflammatory Pathway Proteins : Docking studies indicate that DCDMT may interact with proteins involved in inflammatory signaling pathways.
Case Studies
Several case studies have highlighted the efficacy of DCDMT in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with DCDMT resulted in a significant reduction in tumor volume compared to control groups.
- Inflammation Model : In a carrageenan-induced paw edema model, administration of DCDMT significantly reduced swelling and inflammatory markers.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2OS/c1-14-5-7-15(8-6-14)20(27)26-21(28)19(17-10-9-16(23)13-18(17)24)25-22(26)11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUARWKEZHHRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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